molecular formula C17H8Cl2N2O3S2 B2463774 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-46-8

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2463774
CAS No.: 361478-46-8
M. Wt: 423.28
InChI Key: AWIOBFGIQROGMQ-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chromene core, a thiazole ring, and a dichlorothiophene moiety, making it a subject of interest in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorothiophene-3-carboxylic acid with thioamide under acidic conditions.

    Chromene Core Synthesis: The chromene core is often synthesized through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the chromene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the chromene core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorothiophene moiety allows for substitution reactions, where chlorine atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of amino or thiol-substituted derivatives.

Scientific Research Applications

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide
  • N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isobutyramide
  • N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its chromene core, which imparts unique electronic and structural properties. This makes it particularly effective in applications requiring specific interactions with biological targets or in the development of materials with distinct electronic characteristics.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O3S2/c18-14-5-9(15(19)26-14)10-7-25-17(20-10)21-16(23)13-6-11(22)8-3-1-2-4-12(8)24-13/h1-7H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIOBFGIQROGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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